Technical Monograph: 2-(Butylamino)benzonitrile (CAS 5589-61-7)
Technical Monograph: 2-(Butylamino)benzonitrile (CAS 5589-61-7)
The following technical guide is structured to provide an exhaustive analysis of 2-(Butylamino)benzonitrile , focusing on its synthesis, physicochemical properties, and utility as a pharmacophore intermediate.
[1]
Part 1: Chemical Identity & Strategic Significance
2-(Butylamino)benzonitrile is a secondary aryl amine intermediate characterized by an ortho-cyano functionality. In medicinal chemistry, this compound serves as a critical "hinge" scaffold. The proximity of the nucleophilic secondary amine (-NH-Bu) to the electrophilic nitrile (-CN) group creates a predisposition for heterocyclization, making it an ideal precursor for quinazolines , quinolines , and indoles —structures ubiquitous in kinase inhibitors and GPCR ligands.
Core Chemical Profile
| Property | Specification |
| CAS Number | 5589-61-7 |
| IUPAC Name | 2-(butylamino)benzonitrile |
| Molecular Formula | C₁₁H₁₄N₂ |
| Molecular Weight | 174.24 g/mol |
| Appearance | White to light yellow crystalline solid |
| Boiling Point | 270–272 °C (at 760 mmHg) |
| Solubility | Soluble in DMSO, MeOH, DCM; Insoluble in water |
Part 2: Synthetic Architecture & Mechanism
To synthesize 2-(butylamino)benzonitrile with high fidelity, one must choose between N-alkylation of anthranilonitrile and Nucleophilic Aromatic Substitution (SNAr) .
Comparative Analysis of Pathways
-
Pathway A: N-Alkylation (Traditional)
-
Reactants: 2-Aminobenzonitrile + Butyl Bromide.
-
Drawback: This route suffers from poor selectivity. The primary amine is highly nucleophilic, leading to competitive formation of the tertiary amine (N,N-dibutyl byproduct). Purification becomes burdensome.
-
-
Pathway B: SNAr Displacement (Recommended)
-
Reactants: 2-Fluorobenzonitrile + n-Butylamine.
-
Mechanism:[1][2] The highly electronegative fluorine atom at the ortho position activates the ring for nucleophilic attack. The nitrile group acts as an electron-withdrawing group (EWG), stabilizing the Meisenheimer complex intermediate.
-
Advantage:[3] Self-limiting reaction. Once the mono-butylamine is formed, the ring becomes more electron-rich, disfavoring a second substitution (though unlikely sterically/electronically anyway).
-
Mechanistic Visualization
The following diagram illustrates the preferred SNAr mechanism and the downstream cyclization potential.
Caption: SNAr pathway for selective synthesis of 2-(butylamino)benzonitrile and subsequent heterocyclization.
Part 3: Optimized Experimental Protocol
Objective: Synthesis of 2-(butylamino)benzonitrile via SNAr displacement. Scale: 10 mmol basis.
Reagents & Equipment[4][7]
-
2-Fluorobenzonitrile (1.21 g, 10 mmol)
-
n-Butylamine (1.10 g, 15 mmol, 1.5 eq)
-
Diisopropylethylamine (DIPEA) (1.94 g, 15 mmol, 1.5 eq) - Acts as a proton scavenger.
-
DMSO (10 mL) - Polar aprotic solvent to accelerate SNAr.
-
Equipment: Magnetic stirrer, oil bath, reflux condenser.
Step-by-Step Methodology
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluorobenzonitrile (1.0 eq) in DMSO (1.0 M concentration).
-
Scientist's Note: DMSO is chosen over DMF to minimize thermal decomposition hazards at high temperatures, though DMF is an acceptable alternative.
-
-
Nucleophile Addition: Add DIPEA (1.5 eq) followed by the slow addition of n-butylamine (1.5 eq).
-
Why? The excess amine drives the equilibrium. DIPEA neutralizes the hydrofluoric acid (HF) generated, preventing protonation of the nucleophile.
-
-
Thermal Activation: Heat the reaction mixture to 80–90 °C for 4–6 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.4, fluorescent under UV).
-
-
Work-up:
-
Cool to room temperature.
-
Pour the mixture into 50 mL of ice-water. The product typically precipitates as a solid or oil.
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Wash the combined organics with brine (2 x 20 mL) to remove residual DMSO.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: If necessary, recrystallize from cold hexanes or perform flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).
Part 4: Physicochemical & Spectral Characterization[4]
Validation of the synthesized compound relies on specific spectral fingerprints.
NMR Interpretation (Predicted)
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment |
| ¹H NMR | 7.40 - 7.50 | Multiplet | Aromatic protons (C4, C6) |
| 6.60 - 6.70 | Multiplet | Aromatic protons (C3, C5 - shielded by amine) | |
| 4.50 - 4.80 | Broad Singlet | -NH- (Exchangeable) | |
| 3.15 - 3.25 | Triplet | N-CH₂ (α-methylene) | |
| 1.55 - 1.65 | Quintet | -CH₂- (β-methylene) | |
| 1.35 - 1.45 | Sextet | -CH₂- (γ-methylene) | |
| 0.95 | Triplet | -CH₃ (Terminal methyl) | |
| IR | 2210 cm⁻¹ | Sharp | C≡N Nitrile stretch |
| 3350-3400 cm⁻¹ | Medium | N-H Secondary amine stretch |
Part 5: Applications in Drug Discovery
The 2-(butylamino)benzonitrile scaffold is a "privileged structure" in medicinal chemistry.
Quinazoline Synthesis (Kinase Inhibitors)
The most prominent application is the synthesis of 4-aminoquinazolines. Reacting 2-(butylamino)benzonitrile with formamidine acetate or guanidine leads to cyclization.
-
Mechanism: The nitrile carbon is attacked by the external amidine, followed by intramolecular attack by the secondary amine, closing the pyrimidine ring.
-
Relevance: This mimics the core of drugs like Gefitinib or Erlotinib , where the N-substituent dictates binding affinity in the ATP pocket of kinases.
Fluorescence Probes
Recent studies (see Molecules 2022) indicate that structural analogs (pyridine dicarbonitriles) exhibit Dual-State Emission (DSE) . While 2-(butylamino)benzonitrile itself is a simpler benzene analog, it serves as a baseline for developing AIE (Aggregation-Induced Emission) luminogens used in bio-imaging.
Part 6: Safety & Handling (SDS Summary)
Hazard Classification:
-
Acute Toxicity: Oral (Category 4), Dermal (Category 4).[4]
-
Irritation: Skin Irritant (Category 2), Eye Irritant (Category 2A).
Critical Handling Protocols:
-
Nitrilase Inhibition: Benzonitriles can metabolize to release cyanide ions in vivo, though less likely with stable ortho-substitution. Treat ingestion as a potential cyanide hazard.
-
Skin Contact: The butyl chain increases lipophilicity, enhancing dermal absorption. Nitrile gloves are insufficient for prolonged contact; use double-gloving or laminate gloves.
-
Spill Management: Do not wash into drains. Adsorb with sand/vermiculite and dispose of as hazardous organic waste.
References
-
Smolecule . (2023).[5][2] 2-(Butylamino)benzonitrile | 5589-61-7.[5][6] Retrieved from
-
MDPI . (2022).[4] Dual-State Emission of 2-(Butylamino)Cinchomeronic Dinitrile Derivatives. Molecules, 27(21), 7144.[3] Retrieved from
-
Sigma-Aldrich . (2023). Safety Data Sheet: 2-Aminobenzonitrile Derivatives. Retrieved from
-
PubChem . Compound Summary for CAS 5589-61-7. Retrieved from
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. Solved 1. Draw the mechanism for the reaction of butyl | Chegg.com [chegg.com]
- 3. mdpi.com [mdpi.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Buy 2-(Butylamino)benzonitrile | 5589-61-7 [smolecule.com]
- 6. aceschem.com [aceschem.com]
